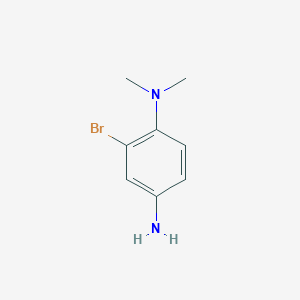

3-Bromo-4-(dimethylamino)aniline

Description

Properties

IUPAC Name |

2-bromo-1-N,1-N-dimethylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-11(2)8-4-3-6(10)5-7(8)9/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBHPSOVOJJEJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474765 | |

| Record name | 2-Bromo-N~1~,N~1~-dimethylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860444-64-0 | |

| Record name | 2-Bromo-N~1~,N~1~-dimethylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-4-(dimethylamino)aniline CAS number and molecular weight

An In-Depth Technical Guide to 3-Bromo-4-(dimethylamino)aniline: Synthesis, Reactivity, and Applications

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 3-Bromo-4-(dimethylamino)aniline, a halogenated aniline derivative of significant interest to researchers in organic synthesis, drug discovery, and materials science. This document delves into its chemical properties, synthesis, reactivity, and key applications, offering field-proven insights for laboratory professionals.

Core Compound Identification and Properties

3-Bromo-4-(dimethylamino)aniline, with CAS number 860444-64-0, is a versatile synthetic intermediate.[1] Its structure features a benzene ring substituted with a bromine atom, a primary amine, and a dimethylamino group. This unique arrangement of functional groups—an electron-donating dimethylamino group ortho to a primary amine and meta to a bromine atom—imparts a distinct reactivity profile, making it a valuable building block for complex molecular architectures.

Table 1: Physicochemical Properties of 3-Bromo-4-(dimethylamino)aniline

| Property | Value | Source |

| CAS Number | 860444-64-0 | [1] |

| Molecular Formula | C₈H₁₁BrN₂ | |

| Molecular Weight | 215.09 g/mol | [1] |

| IUPAC Name | 2-bromo-1-N,1-N-dimethylbenzene-1,4-diamine | |

| Purity | Commonly available at ≥98% | [1] |

| Solubility | Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). | [1] |

| Melting Point | Not extensively documented in public literature. | [1] |

Synthesis and Mechanistic Considerations

The synthesis of 3-Bromo-4-(dimethylamino)aniline is not widely detailed in standard literature, suggesting its status as a niche research chemical. However, a plausible and efficient synthetic route can be devised based on established organic chemistry principles, starting from a more common precursor. A logical approach involves the selective bromination of N,N-dimethyl-p-phenylenediamine.

The causality behind this choice rests on the directing effects of the amine and dimethylamino groups. Both are strongly activating, ortho-, para-directing groups. The dimethylamino group provides more steric hindrance than the primary amine, which can be exploited to direct the incoming electrophile (bromine).

Proposed Synthetic Workflow

A likely two-step process would involve:

-

Protection of the primary amine: To prevent side reactions and to modulate the directing effect, the more reactive primary amine is first protected, for instance, as an acetamide.

-

Electrophilic Bromination: The protected intermediate is then subjected to regioselective bromination. The bulky protecting group and the powerful directing effect of the dimethylamino group would favor the introduction of bromine at the position ortho to the dimethylamino group.

-

Deprotection: Removal of the protecting group yields the final product.

Caption: Proposed synthetic workflow for 3-Bromo-4-(dimethylamino)aniline.

Representative Experimental Protocol (Illustrative)

This protocol is adapted from a standard procedure for the bromination of a substituted aniline and should be optimized for the specific substrate.

-

Protection: Dissolve N,N-dimethyl-p-phenylenediamine (1 eq.) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC analysis indicates complete consumption of the starting material. Quench the reaction with water and extract the product with DCM. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the protected intermediate.

-

Bromination: Dissolve the protected intermediate (1 eq.) in acetonitrile. Add N-Bromosuccinimide (NBS) (1 eq.) portion-wise at room temperature. Stir for 16 hours.[2] Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

-

Purification & Deprotection: Purify the residue by silica gel column chromatography.[2] The resulting brominated intermediate is then hydrolyzed by refluxing with aqueous HCl or NaOH solution until deprotection is complete. Neutralize the solution, extract the final product with a suitable organic solvent, dry, and concentrate to yield 3-Bromo-4-(dimethylamino)aniline.

Reactivity and Applications in Drug Development

The synthetic utility of 3-Bromo-4-(dimethylamino)aniline stems from its dual reactivity. The carbon-bromine bond serves as a versatile handle for forming new carbon-carbon or carbon-heteroatom bonds, while the primary amine offers a site for nucleophilic attack or further functionalization.

Cross-Coupling Reactions

The compound is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki and Heck couplings.[1] This reactivity is fundamental in constructing biaryl structures and extended conjugated systems, which are common motifs in pharmaceuticals and organic electronic materials.[1]

Mechanism Insight: In a Suzuki coupling, the process involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst.

Caption: Application in Suzuki cross-coupling reactions.

Synthesis of Heterocyclic Scaffolds

The primary amine group allows for the construction of various heterocyclic systems, which form the core of many bioactive molecules.[1] For instance, it can be used to synthesize:

-

Benzimidazoles: By condensation with carboxylic acids or their derivatives. Benzimidazoles are privileged structures in medicinal chemistry, found in drugs like proton pump inhibitors (e.g., omeprazole) and anthelmintics.

-

Indoles: Through methods like the Fischer or Bischler-Möhlau indole synthesis, providing access to a class of compounds with widespread biological activities.

The presence of the bromine and dimethylamino substituents allows for fine-tuning the electronic properties and solubility of the resulting heterocyclic compounds, a critical aspect of modern drug design.[1]

Spectroscopic Analysis (Reference Data)

Table 2: Reference ¹H NMR Data for 4-Bromo-N,N-dimethylaniline

| Assignment | Chemical Shift (ppm) | Multiplicity | Source |

| Aromatic Protons (ortho to -NMe₂) | 6.58 | d | [3] |

| Aromatic Protons (ortho to -Br) | 7.28 | d | [3] |

| Methyl Protons (-N(CH₃)₂) | 2.91 | s | [3] |

Expert Interpretation for 3-Bromo-4-(dimethylamino)aniline: A scientist characterizing the target compound (3-Bromo-4-(dimethylamino)aniline) would expect a more complex aromatic region in the ¹H NMR spectrum due to the lower symmetry. One would anticipate three distinct aromatic signals, likely a doublet, a singlet (or a doublet with a very small coupling constant), and another doublet, reflecting the unique electronic environment of each proton. The dimethylamino protons would likely appear as a singlet around a similar chemical shift (2.9-3.0 ppm).

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for 3-Bromo-4-(dimethylamino)aniline is not widely available, the hazard profile can be inferred from closely related isomers. Isomers like 4-bromo-N,N-dimethylaniline and 3-bromoaniline are classified as harmful and irritants.[4][5]

GHS Hazard Classification (Anticipated):

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (Category 4).[4]

-

Skin Irritation: Causes skin irritation (Category 2).[4]

-

Eye Irritation: Causes serious eye irritation (Category 2).[4]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Personal Protective Equipment: Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.[5]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][8]

-

Keep away from oxidizing agents and strong acids.

Conclusion

3-Bromo-4-(dimethylamino)aniline is a strategically important building block for advanced chemical synthesis. Its defined structure allows for predictable reactivity in cross-coupling reactions and the formation of complex heterocyclic systems. While detailed public data is limited, its utility for researchers in drug development and materials science is clear. Proper handling with appropriate safety precautions, inferred from related compounds, is essential for its safe and effective use in the laboratory.

References

-

RSC Publishing. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]

-

ResearchGate. (n.d.). para-BROMINATION OF AROMATIC AMINES: 4-BROMO-N,N-DIMETHYL-3-(TRIFLUOROMETHYL)ANILINE | Request PDF. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 4-bromo-N,N-dimethylaniline. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Bromo-N,N-dimethylaniline. Retrieved from [Link]

- Google Patents. (n.d.). CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.

-

ChemSynthesis. (n.d.). 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, growth and characterization of 4-bromo-4' chloro benzylidene aniline-A third order non linear optical material. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Retrieved from [Link]

-

PubChem. (n.d.). 4-bromo-N,N-dimethylaniline | C8H10BrN | CID 11465. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved from [Link]

Sources

- 1. 3-Bromo-4-(dimethylamino)aniline|CAS 860444-64-0 [benchchem.com]

- 2. 4-Bromo-3,5-dimethylaniline synthesis - chemicalbook [chemicalbook.com]

- 3. 4-Bromo-N,N-dimethylaniline(586-77-6) 1H NMR [m.chemicalbook.com]

- 4. 4-bromo-N,N-dimethylaniline | C8H10BrN | CID 11465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. chemos.de [chemos.de]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 3-Bromo-4-(dimethylamino)aniline

Introduction: The Strategic Importance of 3-Bromo-4-(dimethylamino)aniline

3-Bromo-4-(dimethylamino)aniline is a halogenated aniline derivative of significant interest in the fields of medicinal chemistry and materials science. Its molecular architecture, featuring a bromine atom ortho to a primary amine and meta to a strongly electron-donating dimethylamino group, renders it a versatile synthetic intermediate. This strategic positioning of functional groups allows for selective transformations, making it a valuable building block in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and organic electronic materials[1]. The electron-rich nature of the aromatic ring, activated by the dimethylamino substituent, coupled with the reactive carbon-bromine bond, makes this compound a key precursor for various cross-coupling reactions, such as Suzuki and Heck couplings, enabling the formation of intricate biaryl structures[1]. This guide provides a comprehensive overview of the primary synthetic pathways to 3-Bromo-4-(dimethylamino)aniline, offering insights into the underlying chemical principles, detailed experimental protocols, and a comparative analysis of different methodologies.

Primary Synthetic Pathway: Electrophilic Bromination of 4-(Dimethylamino)aniline

The most direct and commonly employed route to 3-Bromo-4-(dimethylamino)aniline is the electrophilic aromatic substitution of the readily available starting material, 4-(dimethylamino)aniline (also known as N,N-dimethyl-p-phenylenediamine)[1][2][3]. The powerful activating and ortho-, para-directing effect of the dimethylamino group, combined with the ortho-, para-directing nature of the amino group, dictates the regioselectivity of the bromination.

Mechanistic Rationale: The Directing Effects of Substituents

The dimethylamino group is a potent activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. This increases the electron density of the ring, making it more susceptible to electrophilic attack. The amino group is also an activating, ortho-, para-director. In the case of 4-(dimethylamino)aniline, the para position relative to the dimethylamino group is occupied by the primary amine. Therefore, electrophilic substitution is directed to the positions ortho to both the dimethylamino and amino groups. Steric hindrance from the dimethylamino group can influence the position of substitution, but in this case, the electronic effects are dominant, leading to bromination at the 3-position.

A key consideration in this synthesis is the potential for over-bromination and oxidation of the electron-rich aniline derivative. The choice of brominating agent and careful control of reaction conditions are crucial to achieving high selectivity and yield of the desired mono-brominated product.

Caption: General workflow for the synthesis of 3-Bromo-4-(dimethylamino)aniline via electrophilic bromination.

Comparative Analysis of Brominating Agents

| Brominating Agent | Advantages | Disadvantages |

| Elemental Bromine (Br₂) | Highly reactive, cost-effective. | Highly corrosive and toxic, can lead to over-bromination, requires careful handling. |

| N-Bromosuccinimide (NBS) | Milder and more selective reagent, easier to handle than Br₂, generates succinimide as a byproduct which is often easy to remove[1]. | Higher cost compared to elemental bromine. |

| Copper(II) Bromide (CuBr₂) | Acts as both an oxidant and a bromine source, can offer high selectivity for para-bromination of anilines, potentially more environmentally friendly[4]. | May require specific reaction conditions and solvents for optimal performance[4]. |

Detailed Experimental Protocol: Bromination using N-Bromosuccinimide (NBS)

This protocol is based on established methods for the selective bromination of activated aromatic compounds[1].

Materials and Equipment:

-

4-(Dimethylamino)aniline

-

N-Bromosuccinimide (NBS)

-

Chloroform (or another suitable solvent like acetic acid)

-

Sodium thiosulfate solution (aqueous)

-

Sodium bicarbonate solution (aqueous, saturated)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(dimethylamino)aniline (1.0 equivalent) in chloroform. Cool the solution to 0 °C using an ice bath.

-

Addition of NBS: Slowly add a solution of N-bromosuccinimide (1.0-1.1 equivalents) in chloroform to the cooled solution of the aniline derivative over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Workup:

-

Once the reaction is complete, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-Bromo-4-(dimethylamino)aniline.

-

Alternative Synthetic Strategy: A Multi-Step Approach

This hypothetical pathway would involve:

-

Nitration of a suitable precursor.

-

Bromination of the nitrated intermediate.

-

Nucleophilic Aromatic Substitution to introduce the dimethylamino group.

-

Reduction of the nitro group to the primary amine.

Caption: A conceptual multi-step pathway for the synthesis of 3-Bromo-4-(dimethylamino)aniline.

This approach offers greater control over the substitution pattern but at the cost of a longer synthetic sequence and potentially lower overall yield. The synthesis of the starting material, 4-(dimethylamino)aniline, itself typically involves the nitration of dimethylaniline followed by reduction of the nitro group[7].

Conclusion: A Versatile Building Block Accessible Through Strategic Synthesis

The synthesis of 3-Bromo-4-(dimethylamino)aniline is most efficiently achieved through the direct electrophilic bromination of 4-(dimethylamino)aniline. The choice of brominating agent, with N-bromosuccinimide often being preferred for its selectivity and ease of handling, is a critical parameter for the success of this transformation. While multi-step synthetic routes are conceivable and offer an alternative for specific circumstances, the direct approach remains the most practical for accessing this valuable synthetic intermediate. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to produce 3-Bromo-4-(dimethylamino)aniline for its diverse applications in the synthesis of novel chemical entities.

References

- Google Patents. (n.d.). CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine.

-

ResearchGate. (n.d.). para-BROMINATION OF AROMATIC AMINES: 4-BROMO-N,N-DIMETHYL-3-(TRIFLUOROMETHYL)ANILINE | Request PDF. Retrieved from [Link]

- Google Patents. (n.d.). CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.

- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.

-

Wikipedia. (n.d.). N,N-Dimethylphenylenediamine. Retrieved from [Link]

-

PubChem. (n.d.). N,N-dimethyl-p-phenylenediamine. Retrieved from [Link]

- Google Patents. (n.d.). RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.

-

SIELC Technologies. (n.d.). N,N-Dimethyl-p-phenylenediamine. Retrieved from [Link]

Sources

- 1. 3-Bromo-4-(dimethylamino)aniline|CAS 860444-64-0 [benchchem.com]

- 2. N,N-dimethyl-p-phenylenediamine | C8H12N2 | CID 7472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N,N-Dimethyl-p-phenylenediamine | SIELC Technologies [sielc.com]

- 4. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]

- 5. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]

- 6. RU2102382C1 - Method of preparing 3-bromo-4-methylaniline - Google Patents [patents.google.com]

- 7. N,N-Dimethylphenylenediamine - Wikipedia [en.wikipedia.org]

Navigating the Unseen Risks: A Technical Guide to the Safe Handling, and Disposal of 3-Bromo-4-(dimethylamino)aniline

Abstract: 3-Bromo-4-(dimethylamino)aniline, a substituted aniline derivative, presents unique challenges in a laboratory setting. While its structural motifs are of interest in synthetic chemistry and drug discovery, its potential toxicological profile necessitates a rigorous and informed approach to its handling and disposal. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to mitigate risks associated with this compound. We will delve into the core principles of safe handling, appropriate personal protective equipment (PPE), emergency procedures, and environmentally responsible disposal methods, moving beyond a simple checklist to foster a deeper understanding of the "why" behind each recommendation.

Understanding the Hazard: A Physicochemical and Toxicological Profile

Key Physicochemical Properties (Predicted):

| Property | Value |

| Molecular Formula | C8H11BrN2 |

| Molecular Weight | 215.1 g/mol |

| Appearance | Solid |

| Boiling Point | Not readily available |

| Melting Point | Not readily available |

| Solubility | Likely soluble in organic solvents |

Toxicological Considerations:

The primary routes of exposure are inhalation, skin absorption, and ingestion. Given the known hazards of analogous compounds, it is prudent to assume that 3-Bromo-4-(dimethylamino)aniline may cause:

-

Methemoglobinemia: Aniline and its derivatives can oxidize hemoglobin in red blood cells to methemoglobin, reducing the blood's oxygen-carrying capacity. This can lead to cyanosis (bluish discoloration of the skin), headache, dizziness, and in severe cases, death.

-

Skin and Eye Irritation: Direct contact can cause irritation, redness, and pain. Prolonged or repeated contact may lead to dermatitis.

-

Systemic Toxicity: Absorption through the skin or inhalation can lead to systemic effects on the central nervous system, liver, and kidneys.

-

Carcinogenicity: Many aniline derivatives are classified as suspected or known carcinogens.

The Core of Safety: A Multi-Layered Handling Strategy

A robust safety protocol for 3-Bromo-4-(dimethylamino)aniline is not a single action but a system of overlapping safeguards. This approach, detailed below, ensures that a failure in one layer of protection is compensated for by others.

Caption: A logical workflow for the safe handling of 3-Bromo-4-(dimethylamino)aniline.

Engineering Controls: The First Line of Defense

The primary engineering control for handling 3-Bromo-4-(dimethylamino)aniline is a certified chemical fume hood. All weighing, transferring, and experimental procedures involving this compound must be conducted within a fume hood to minimize the risk of inhalation exposure. The fume hood should have adequate airflow, and its performance should be regularly monitored.

Personal Protective Equipment (PPE): A Necessary Barrier

While engineering controls are paramount, a comprehensive PPE strategy is essential for protecting against direct contact and unforeseen exposures.[1]

-

Hand Protection: Double gloving with nitrile or neoprene gloves is recommended.[2] Gloves should be inspected for any signs of degradation or puncture before use and changed frequently, especially after direct contact with the compound.[3]

-

Eye and Face Protection: Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory.[4] A face shield should be worn over the goggles, especially when there is a risk of splashing or when handling larger quantities.[4][5]

-

Body Protection: A flame-resistant lab coat, fully buttoned, should be worn over personal clothing.[4] For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with organic vapor cartridges is necessary.[2]

Safe Handling Practices: The Human Element

-

Avoid Inhalation and Contact: Do not breathe dust or vapors.[3][6] Avoid contact with skin, eyes, and clothing.[3][6]

-

Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[3][6][7] Do not eat, drink, or smoke in the laboratory.[6][7]

-

Storage: Store 3-Bromo-4-(dimethylamino)aniline in a tightly closed container in a dry, cool, and well-ventilated area.[6][8] Keep it away from incompatible materials such as strong oxidizing agents.

Emergency Preparedness: Planning for the Unexpected

Even with the best precautions, accidents can happen. A well-defined emergency plan is crucial for minimizing the impact of an incident.

Spill Response

-

Small Spills (inside a fume hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[9]

-

Collect the absorbent material and the spilled compound into a sealed container for hazardous waste disposal.[3]

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

-

Large Spills (outside a fume hood):

Exposure Response

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[9][10][11] Seek immediate medical attention.[9][10]

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6][10][11] Seek immediate medical attention.[9][10]

-

Inhalation: Move the affected person to fresh air.[6][10][12] If breathing has stopped, provide artificial respiration.[9][12] Seek immediate medical attention.[10][12]

-

Ingestion: Do not induce vomiting.[11] If the person is conscious, rinse their mouth with water.[6] Seek immediate medical attention.[6][10]

The Final Step: Responsible Disposal

The disposal of 3-Bromo-4-(dimethylamino)aniline and its associated waste must be handled with the same level of care as its use. As a halogenated organic compound, it requires specific disposal procedures to prevent environmental contamination.[13][14][15]

Waste Segregation: A Critical Distinction

All waste contaminated with 3-Bromo-4-(dimethylamino)aniline, including unused product, contaminated PPE, and spill cleanup materials, must be collected in a designated, properly labeled, and sealed hazardous waste container.[16][17] It is crucial to segregate halogenated organic waste from non-halogenated waste streams, as the disposal methods and costs differ significantly.[14][15][16]

Caption: A diagram illustrating the proper segregation of waste streams.

Disposal Protocol

-

Collection: Collect all 3-Bromo-4-(dimethylamino)aniline waste in a chemically resistant, leak-proof container with a secure lid.

-

Labeling: Clearly label the container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "3-Bromo-4-(dimethylamino)aniline."[16]

-

Storage: Store the waste container in a designated secondary containment area, away from incompatible materials.

-

Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Halogenated organic wastes are typically disposed of via high-temperature incineration.[13][15] Do not pour this chemical down the drain. [14][17]

Conclusion: A Culture of Safety

The safe handling and disposal of 3-Bromo-4-(dimethylamino)aniline are not merely procedural requirements but are integral to responsible scientific practice. By understanding the potential hazards, implementing robust engineering controls and PPE protocols, being prepared for emergencies, and adhering to proper disposal methods, researchers can mitigate the risks associated with this compound. A proactive and informed approach to safety is paramount to protecting oneself, colleagues, and the environment.

References

- CHEMM. Personal Protective Equipment (PPE).

- Hazardous Waste Segreg

- CDC/ATSDR. Aniline | Medical Management Guidelines.

- 3 - SAFETY D

- Cornell EHS. 7.2 Organic Solvents.

- Chemical Safety: Personal Protective Equipment.

- New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet.

- Sigma-Aldrich.

- GOV.UK. Aniline - Incident management.

- Braun Research Group.

- Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).

- US EPA. Personal Protective Equipment.

- NOAA. ANILINE - CAMEO Chemicals.

- Safety & Risk Services. Organic Solvent Waste Disposal.

- Chemos GmbH&Co.KG.

- Aniline.

- Guidelines for Solvent Waste Recycling and Disposal.

- CDH Fine Chemical.

- SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment.

- Thermo Fisher Scientific.

Sources

- 1. sams-solutions.com [sams-solutions.com]

- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. ehs.ucsf.edu [ehs.ucsf.edu]

- 5. hsa.ie [hsa.ie]

- 6. fishersci.com [fishersci.com]

- 7. chemos.de [chemos.de]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. nj.gov [nj.gov]

- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 11. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 12. ANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. bucknell.edu [bucknell.edu]

- 14. 7.2 Organic Solvents [ehs.cornell.edu]

- 15. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 17. hazardouswasteexperts.com [hazardouswasteexperts.com]

An In-Depth Technical Guide to the Reactivity and Chemical Stability of 3-Bromo-4-(dimethylamino)aniline

Executive Summary

3-Bromo-4-(dimethylamino)aniline (CAS 860444-64-0) is a highly functionalized aniline derivative that serves as a strategic building block in modern organic synthesis.[1] Its unique molecular architecture, featuring a potent electron-donating dimethylamino group, a primary amine, and a synthetically versatile bromine atom, offers a sophisticated platform for constructing complex molecular targets. This guide provides an in-depth analysis of the compound's electronic structure, reactivity profile, and chemical stability. We will explore the delicate interplay of its functional groups, which dictates its behavior in key synthetic transformations such as electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Furthermore, this document outlines the compound's stability under various conditions and provides field-proven protocols for its handling, storage, and application, aimed at researchers, chemists, and drug development professionals.

Molecular Properties and Specifications

The utility of any chemical intermediate begins with a clear understanding of its fundamental properties. 3-Bromo-4-(dimethylamino)aniline is a solid at room temperature, soluble in common organic solvents like ethanol and dimethyl sulfoxide (DMSO).[1] Its key physical and chemical identifiers are summarized below.

| Property | Value | Reference |

| CAS Number | 860444-64-0 | [1] |

| Molecular Formula | C₈H₁₁BrN₂ | [1] |

| Molecular Weight | 215.09 g/mol | [1] |

| Appearance | Solid | |

| Solubility | Soluble in ethanol, DMSO; Insoluble in water. | [1][2] |

| Purity | Typically ≥98% | [1] |

The Electronic Landscape: A Rationale for Reactivity

The reactivity of 3-Bromo-4-(dimethylamino)aniline is a direct consequence of the electronic interplay between its three key functional groups on the aromatic ring. A nuanced understanding of these effects is critical for predicting reaction outcomes and designing rational synthetic routes.

-

The Amino (-NH₂) and Dimethylamino (-N(CH₃)₂) Groups: Both are powerful activating groups due to their ability to donate electron density to the benzene ring via the resonance effect (+R). The lone pair of electrons on the nitrogen atoms delocalizes into the π-system, significantly increasing the nucleophilicity of the ring, particularly at the ortho and para positions.[3][4] The tertiary dimethylamino group is generally considered a stronger activator than the primary amino group.

-

The Bromo (-Br) Group: The bromine atom exerts a dual electronic influence. It is deactivating via the inductive effect (-I), withdrawing electron density due to its high electronegativity. However, it also possesses lone pairs that can be donated to the ring via resonance (+R), directing incoming electrophiles to the ortho and para positions. In the context of electrophilic aromatic substitution, the inductive deactivation is typically overcome by the powerful activation from the nitrogen substituents.

The net effect is a highly electron-rich aromatic system, primed for electrophilic attack, with the directing effects dominated by the amino and dimethylamino groups.

Caption: Electronic contributions and resulting reactive sites on the 3-Bromo-4-(dimethylamino)aniline scaffold.

Reactivity Profile: A Guide to Synthetic Applications

The molecule's dual reactivity makes it a valuable intermediate.[1] The electron-rich ring readily undergoes electrophilic substitution, while the carbon-bromine bond provides a handle for nucleophilic substitution and cross-coupling reactions.[1]

Electrophilic Aromatic Substitution (EAS)

The immense activating strength of the -N(CH₃)₂ and -NH₂ groups makes the ring highly susceptible to EAS. The directing effects are as follows:

-

-N(CH₃)₂ (at C4): Directs ortho (C3, C5) and para (C1).

-

-NH₂ (at C1): Directs ortho (C2, C6) and para (C4).

-

-Br (at C3): Directs ortho (C2, C4) and para (C6).

Considering the positions are already substituted at C1, C3, and C4, the primary sites for electrophilic attack are C2, C5, and C6. The -N(CH₃)₂ group at C4 is the strongest activator, making its ortho-position, C5 , the most sterically accessible and electronically enriched site for substitution. Position C2 is also activated but is ortho to both the primary amine and the bromine, potentially leading to a mixture of products depending on the electrophile and reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at position 3 is an ideal handle for forming new carbon-carbon and carbon-heteroatom bonds. This compound is particularly useful in widely applied transformations such as:

-

Suzuki Coupling: Reaction with boronic acids/esters to form biaryl structures.

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Formation of new C-N bonds.

These reactions are foundational in modern medicinal chemistry and materials science, allowing for the modular construction of complex architectures.[1]

This protocol describes a representative Suzuki coupling to validate a synthetic route. The choice of a mild base like K₂CO₃ is crucial to prevent side reactions with the sensitive aniline functional groups. The palladium catalyst with a suitable phosphine ligand is standard for this transformation.

Objective: To couple 3-Bromo-4-(dimethylamino)aniline with phenylboronic acid.

Materials:

-

3-Bromo-4-(dimethylamino)aniline (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

1,4-Dioxane and Water (4:1 v/v), degassed

Step-by-Step Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Bromo-4-(dimethylamino)aniline, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the degassed dioxane/water solvent mixture via syringe.

-

Reaction: Heat the mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Reactions of the Amino Groups

Both the primary and tertiary amino groups can participate in reactions. The primary amine at C1 can be acylated to modulate the ring's reactivity or converted to a diazonium salt for subsequent Sandmeyer reactions. The dimethylamino group can be oxidized to an N-oxide, which offers an alternative pathway for halogenation of the aromatic ring.[1][5]

Chemical Stability and Degradation Profile

Understanding the stability of 3-Bromo-4-(dimethylamino)aniline is paramount for its effective use and storage.

Thermal Stability

Anilines, particularly electron-rich ones, can be thermally sensitive. It is crucial to avoid excessive temperatures during reactions and purification.

| Stability Parameter | Data | Insight |

| Thermal Decomposition | Onset reported at approximately 200°C via TGA.[1] | The dimethylamino group's resonance stabilization contributes to its relatively moderate thermal stability.[1] |

| Handling Conditions | Avoid prolonged heating above 100-120°C in solution. | Minimizes risk of decomposition and formation of polymeric impurities. |

Susceptibility to Oxidation and Degradation

The electron-rich nature of the molecule makes it susceptible to oxidation, which is a primary degradation pathway.

-

Air and Light Sensitivity: Like many anilines, this compound can slowly oxidize upon exposure to air and light, often leading to discoloration (e.g., turning from off-white to yellow or brown). This is due to the formation of colored radical cations and subsequent polymerization products. The compound has been noted for its ability to undergo photoinduced oxidation.[1]

-

Chemical Incompatibility: Strong oxidizing agents should be avoided. The basic nitrogen atoms will react readily with acids; therefore, it should not be stored in proximity to strong acids.[2]

-

Environmental Degradation: Its structure suggests it may serve as a model for studying the degradation of organic pollutants in aquatic environments, indicating potential for environmental breakdown.[1]

Recommended Handling and Storage Protocol

To ensure the integrity and longevity of 3-Bromo-4-(dimethylamino)aniline, the following storage and handling procedures are required.

-

Storage: Store the compound in a tightly sealed, opaque container (e.g., amber glass vial) to protect from light.[6] The container should be placed in a cool, dry, and well-ventilated area.[6] For long-term storage, flushing the container with an inert gas like argon or nitrogen is highly recommended to displace oxygen.

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust if handling the solid form.

Conclusion

3-Bromo-4-(dimethylamino)aniline is a potent and versatile chemical intermediate whose reactivity is governed by the synergistic and competing electronic effects of its substituents. The highly activated aromatic ring is predisposed to electrophilic substitution, primarily at the C5 position, while the carbon-bromine bond serves as a robust linchpin for modern cross-coupling methodologies. Its primary liability is a sensitivity to oxidation, which necessitates careful handling and storage under inert, dark, and dry conditions. By leveraging the insights and protocols detailed in this guide, researchers can confidently and effectively utilize this compound to advance projects in drug discovery, materials science, and complex organic synthesis.

References

-

para-BROMINATION OF AROMATIC AMINES: 4-BROMO-N,N-DIMETHYL-3-(TRIFLUOROMETHYL)ANILINE | Request PDF. ResearchGate. [Link]

-

N,N-Dimethylphenylenediamine. Wikipedia. [Link]

-

4-Bromo-N,N-Dimethyl Aniline - Top Industrial Grade Chemical at Best Price. IndiaMART. [Link]

-

Clayden l Chapter 21 (Part-4) l Reactions of Aniline/Bromination /Nitration/Substitution on aniline. YouTube. [Link]

-

4-bromo-N,N-dimethylaniline | C8H10BrN | CID 11465. PubChem. [Link]

-

3-Bromo-N,N-dimethylaniline | C8H10BrN | CID 140102. PubChem. [Link]

-

Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. YouTube. [Link]

-

Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. NIH National Center for Biotechnology Information. [Link]

-

BROMINATION OF ANILINE | ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12. YouTube. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-Bromo-N,N-dimethylaniline | 586-77-6 [chemicalbook.com]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Bromo-N,N-Dimethyl Aniline - Top Industrial Grade Chemical at Best Price [sonalplasrubind.com]

Methodological & Application

Introduction: The Versatility of 3-Bromo-4-(dimethylamino)aniline in Modern Synthesis

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions Utilizing 3-Bromo-4-(dimethylamino)aniline

3-Bromo-4-(dimethylamino)aniline is a halogenated aniline derivative that serves as a pivotal intermediate in organic chemistry and drug discovery.[1] Its molecular architecture, featuring a reactive carbon-bromine bond and an electron-rich aromatic system enhanced by the dimethylamino and aniline functionalities, makes it an exceptionally versatile building block for constructing complex molecular frameworks.[1] This guide provides an in-depth exploration of its application in two of the most powerful C-C bond-forming reactions in modern synthesis: the Suzuki-Miyaura and Heck cross-coupling reactions. These palladium-catalyzed methods are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials.[1][2][3]

The strategic placement of the bromo substituent provides a reactive handle for palladium insertion, while the potent electron-donating dimethylamino group significantly influences the electronic properties of the aromatic ring, impacting reaction kinetics and regioselectivity.[1] Understanding how to leverage this unique electronic and structural profile is key to achieving high yields and purity in cross-coupling protocols. This document serves as a detailed technical resource for researchers, providing not only step-by-step protocols but also the underlying mechanistic principles and practical insights required for successful experimentation.

Compound Profile:

| Property | Value | Source |

| CAS Number | 860444-64-0 | [1] |

| Molecular Weight | 215.09 g/mol | [1] |

| Molecular Formula | C₈H₁₀BrN₂ | [1] |

| Solubility | Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). | [1] |

| Safety | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. | [4][5] |

Part 1: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry, enabling the formation of carbon-carbon bonds by coupling an organoboron species with an organic halide.[2][6][7] This reaction is widely used to synthesize biaryl compounds, which are prevalent motifs in medicinally active molecules.[2][7]

Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][8]

-

Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of 3-Bromo-4-(dimethylamino)aniline, forming a Pd(II) complex.[2][8] This is often the rate-determining step.

-

Transmetalation : The organoboron reagent (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate species.[9] This species then transfers its organic group to the Pd(II) complex, displacing the halide.[8][9]

-

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the final biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[8]

Caption: Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol: Suzuki Coupling

This protocol is a general guideline for the coupling of 3-Bromo-4-(dimethylamino)aniline with a generic arylboronic acid. Optimization may be required for specific substrates.[7]

Materials:

-

3-Bromo-4-(dimethylamino)aniline

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)[10]

-

Solvent: 1,4-Dioxane and Water (4:1 mixture) or DMF[8]

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Nitrogen or Argon gas supply

Procedure:

-

Setup : To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 3-Bromo-4-(dimethylamino)aniline (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0-3.0 equiv).

-

Catalyst Addition : Add the palladium catalyst, Pd(PPh₃)₄ (1-5 mol%). The amount can be optimized; lower loadings are preferable for cost and sustainability.

-

Solvent Addition : Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) to the flask. The concentration should be approximately 0.1-0.2 M with respect to the bromoaniline.

-

Reaction : Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired biaryl product.

Table of Typical Suzuki Reaction Parameters:

| Component | Role | Typical Reagents | Typical Loading | Causality/Notes |

| Aryl Halide | Electrophile | 3-Bromo-4-(dimethylamino)aniline | 1.0 equiv | The C-Br bond is the site of oxidative addition. The electron-donating groups can accelerate this step. |

| Boron Reagent | Nucleophile Source | Arylboronic acids or esters | 1.1 - 1.5 equiv | Generally stable, low toxicity. An excess ensures complete consumption of the halide. |

| Catalyst | Active Species | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | 0.5 - 5 mol% | Pd(0) is the active catalyst. Pd(II) precatalysts are reduced in situ. Ligands stabilize the Pd center.[11] |

| Ligand | Pd Stabilizer | PPh₃, dppf, SPhos, XPhos | 1 - 10 mol% | Ligands influence catalyst activity, stability, and scope. Bulky, electron-rich phosphines are often effective.[11][12] |

| Base | Boron Activator | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | 2.0 - 3.0 equiv | Activates the boronic acid to form a nucleophilic boronate, facilitating transmetalation.[9] |

| Solvent | Medium | Toluene, Dioxane/H₂O, DMF, THF | 0.1 - 0.5 M | Choice affects solubility and reaction temperature. Aqueous mixtures are common and often beneficial.[8] |

Part 2: The Heck Cross-Coupling Reaction

The Heck reaction is a palladium-catalyzed process that forms a C-C bond between an unsaturated halide (or triflate) and an alkene.[3][13][14] It is a powerful tool for the synthesis of substituted alkenes with excellent stereoselectivity, typically favoring the trans isomer.[3]

Mechanistic Overview

Similar to the Suzuki reaction, the Heck reaction operates via a Pd(0)/Pd(II) catalytic cycle.[14]

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-Bromo-4-(dimethylamino)aniline to form an arylpalladium(II) complex.[14]

-

Alkene Coordination & Insertion : The alkene coordinates to the Pd(II) center. This is followed by a migratory insertion (syn-addition) of the alkene into the aryl-palladium bond.[14]

-

β-Hydride Elimination : For the reaction to proceed, the inserted alkylpalladium intermediate must have a hydrogen atom on the adjacent carbon (β-position). This hydrogen is eliminated along with the palladium, forming the alkene product and a hydridopalladium(II) complex. This step typically proceeds in a syn-elimination fashion.[14]

-

Catalyst Regeneration : The resulting hydridopalladium(II) halide is unstable and, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt byproduct.[13]

Caption: Heck Reaction Catalytic Cycle.

Experimental Protocol: Heck Coupling

This protocol outlines a general procedure for the Heck reaction between 3-Bromo-4-(dimethylamino)aniline and an activated alkene like n-butyl acrylate.

Materials:

-

3-Bromo-4-(dimethylamino)aniline

-

Alkene (e.g., n-butyl acrylate)

-

Palladium Catalyst: Palladium(II) Acetate [Pd(OAc)₂]

-

Ligand: Triphenylphosphine (PPh₃) or a more electron-rich phosphine

-

Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

Setup : In a Schlenk flask under an inert atmosphere, dissolve 3-Bromo-4-(dimethylamino)aniline (1.0 equiv), the palladium catalyst Pd(OAc)₂ (1-3 mol%), and the phosphine ligand (2-6 mol%) in the chosen solvent (e.g., MeCN).

-

Reagent Addition : Add the alkene (1.5 equiv) followed by the base (1.5-2.0 equiv) to the reaction mixture.

-

Reaction : Heat the mixture to reflux (typically 80-120 °C) and stir vigorously. Monitor the reaction by TLC or GC-MS.

-

Work-up : After completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove palladium black.[14] Rinse the pad with the reaction solvent or ethyl acetate.

-

Extraction : Concentrate the filtrate. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the amine salt and residual DMF if used.

-

Purification : Dry the organic phase, concentrate, and purify the crude product by column chromatography to isolate the substituted alkene.

Part 3: Troubleshooting and Key Considerations

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poor reagent quality. | Ensure catalyst is active (use fresh catalyst or a reliable precatalyst). Verify reaction temperature. Use freshly distilled solvents and pure reagents. |

| Formation of Homo-coupling Product (Biaryl) | (Suzuki) Premature reductive elimination or side reactions. | Use a less polar solvent, lower the temperature, or change the ligand/base combination. |

| Dehalogenation of Starting Material | (Heck) Presence of water or other proton sources leading to protodepalladation. | Use anhydrous solvents and reagents. Ensure the inert atmosphere is dry. |

| Low Yields | Steric hindrance; Poor choice of ligand or base. | For sterically demanding substrates, use bulkier, electron-rich ligands (e.g., SPhos, XPhos) to promote oxidative addition.[10] Screen different bases and solvents. |

| Difficult Purification | Residual palladium; Contamination from starting materials. | Filter through Celite post-reaction to remove precipitated palladium. Optimize stoichiometry to ensure full consumption of the limiting reagent. |

Part 4: Safety and Handling

3-Bromo-4-(dimethylamino)aniline and related bromoanilines are hazardous chemicals that must be handled with appropriate precautions.[5][15][16]

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles, and a lab coat.[5][15]

-

Handling : Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[15] Avoid contact with skin and eyes.[5]

-

Toxicity : These compounds are classified as harmful if swallowed, inhaled, or absorbed through the skin.[4][5] They can cause significant irritation.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[5]

-

Disposal : Dispose of chemical waste in accordance with local, state, and federal regulations.

Palladium catalysts and phosphine ligands also require careful handling. Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere.

References

-

Suzuki Cross-Coupling Mechanism | Organic Chemistry. (2020). YouTube. [Link]

-

Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

-

Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]

-

Heck Cross-Coupling|Cationic Mechanism/GATE 2019| Problem Solved|ChemOrgChem. (2025). YouTube. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

-

Heck Reaction. Chemistry LibreTexts. [Link]

-

Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PubMed Central. [Link]

-

Heck Reaction. Organic Chemistry Portal. [Link]

-

The Suzuki Reaction. Myers, Chem 115. [Link]

-

4-bromo-N,N-dimethylaniline | C8H10BrN. PubChem. [Link]

-

Synthesis and photophysical characterisation of 3-bromo-4-dimethylamino-1,8-naphthalimides and their evaluation as agents for antibacterial photodynamic therapy. ResearchGate. [Link]

-

Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

-

Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International Journal of Research in Pharmaceutical Sciences. [Link]

-

Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PubMed Central. [Link]

-

Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link]

-

A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. ResearchGate. [Link]

-

Ligand electronic influence in Pd-catalyzed C-C coupling processes. Université de Toulouse. [Link]

-

Synthesis of Biologically Active Molecules through Multicomponent Reactions. PubMed Central. [Link]

-

Synthesis, growth and characterization of 4-bromo-4 ' chloro benzylidene aniline-A third order non linear optical material. ResearchGate. [Link]

-

Safety Data Sheet: 4-bromo-N,N-dimethylaniline. Chemos GmbH & Co.KG. [Link]

- Preparation of 4-bromoaniline derivatives.

-

The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

-

Spectroscopic analysis of 3-Bromodiphenylamine with experimental techniques and quantum chemical calculations. PubMed. [Link]

-

Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. ResearchGate. [Link]

-

MATERIAL SAFETY DATA SHEET: 3-BROMO ANILINE. oxfordlabchem.com. [Link]

-

Heck Coupling. NROChemistry. [Link]

-

Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

Sources

- 1. 3-Bromo-4-(dimethylamino)aniline|CAS 860444-64-0 [benchchem.com]

- 2. mt.com [mt.com]

- 3. Heck Reaction [organic-chemistry.org]

- 4. 4-bromo-N,N-dimethylaniline | C8H10BrN | CID 11465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Heck Coupling | NROChemistry [nrochemistry.com]

- 15. chemos.de [chemos.de]

- 16. oxfordlabchem.com [oxfordlabchem.com]

Application Note: High-Purity Isolation of 3-Bromo-4-(dimethylamino)aniline via Automated Flash Column Chromatography

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of crude 3-Bromo-4-(dimethylamino)aniline, a critical intermediate in the synthesis of pharmaceuticals and organic electronic materials.[1] The inherent challenges in purifying substituted anilines, such as potential for on-column degradation and co-elution of closely related impurities, are addressed through a systematic approach. We detail a robust methodology employing normal-phase flash column chromatography, optimized through initial Thin-Layer Chromatography (TLC) analysis. The protocol emphasizes the rationale behind key experimental choices, from stationary phase selection to the implementation of a modified mobile phase to ensure high purity and recovery of the target compound.

Introduction: The Imperative for Purity

3-Bromo-4-(dimethylamino)aniline is a halogenated aniline derivative that serves as a versatile building block in organic synthesis.[1] Its structural motifs are integral to the development of complex heterocyclic scaffolds found in numerous active pharmaceutical ingredients (APIs) and are also leveraged in the design of novel organic semiconductors and dyes.[1] The successful execution of downstream synthetic steps, such as cross-coupling reactions, is contingent upon the high purity of this intermediate.

The synthesis of 3-Bromo-4-(dimethylamino)aniline, typically via electrophilic bromination of 4-(dimethylamino)aniline, often yields a crude product contaminated with unreacted starting material, regioisomers (e.g., 2-bromo isomer), and poly-brominated species.[1][2] These impurities can lead to significant side reactions, reduced yields, and complex purification challenges in subsequent stages. Column chromatography is a powerful and widely adopted technique for isolating desired compounds from such mixtures based on their differential adsorption to a stationary phase.[3][4][5] This guide presents a validated protocol designed for researchers and drug development professionals to achieve high-purity 3-Bromo-4-(dimethylamino)aniline.

Physicochemical & Safety Profile

A thorough understanding of the compound's properties and hazards is paramount for safe handling and the development of an effective purification strategy.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₈H₁₀BrN | [1] |

| Molecular Weight | 215.09 g/mol | [1] |

| Appearance | Varies; crude product may be a dark oil or solid | - |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, dichloromethane, and chloroform. | [1][6] |

Critical Safety and Handling

Substituted anilines, including 3-Bromo-4-(dimethylamino)aniline, are classified as hazardous and require careful handling in a well-ventilated fume hood.[7]

-

Primary Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[8][9] Causes serious skin and eye irritation.[8][9][10]

-

Personal Protective Equipment (PPE): Mandatory use of nitrile gloves, a lab coat, and chemical safety goggles is required at all times.

-

Waste Disposal: All contaminated materials and chemical waste must be disposed of according to institutional and local regulations for hazardous chemical waste.

The Chromatographic Principle: A Strategy for Separation

This protocol employs normal-phase column chromatography, a technique that separates molecules based on their polarity.[4] The stationary phase, silica gel, is highly polar. A less polar mobile phase is used to carry the components of the mixture down the column.

The separation is governed by the following principle:

-

Polar Compounds: Interact strongly with the polar silica gel and move down the column slowly.

-

Non-polar Compounds: Have a weaker interaction with the silica gel, spend more time in the mobile phase, and are eluted from the column more quickly.[5]

Our target molecule, 3-Bromo-4-(dimethylamino)aniline, is a basic amine. Basic compounds can exhibit problematic interactions with the slightly acidic surface of standard silica gel, leading to peak tailing and potential yield loss.[11] To counteract this, our protocol incorporates a small amount of a basic modifier (triethylamine) into the mobile phase to neutralize the acidic silanol groups, ensuring a sharp and symmetrical elution profile.[11]

Experimental Protocol: From Crude Mixture to Pure Compound

This section provides a detailed, step-by-step methodology for the purification process.

Materials and Equipment

| Reagents & Consumables | Equipment |

| Crude 3-Bromo-4-(dimethylamino)aniline | Glass chromatography column or automated flash system |

| Silica Gel (230-400 mesh) | Fraction collector (optional) |

| n-Hexane (ACS grade or higher) | Rotary evaporator |

| Ethyl Acetate (ACS grade or higher) | Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) |

| Dichloromethane (DCM) | TLC developing chamber |

| Triethylamine (Et₃N) | UV lamp (254 nm) |

| Cotton or glass wool | Standard laboratory glassware (beakers, flasks, etc.) |

| Sand (purified) | Fume hood |

Step 1: Method Development via Thin-Layer Chromatography (TLC)

The selection of an appropriate mobile phase is the most critical variable for a successful separation. TLC is an indispensable tool for rapidly determining the optimal solvent system.

-

Prepare Eluents: In small beakers, prepare a few milliliters of different mobile phase compositions. A good starting point is a range of n-Hexane:Ethyl Acetate mixtures (e.g., 95:5, 90:10, 80:20). To each of these mixtures, add 0.1% triethylamine (e.g., 10 µL per 10 mL of solvent).

-

Spot the Plate: Dissolve a small amount of the crude material in a few drops of dichloromethane. Using a capillary tube, spot the solution onto the baseline of a TLC plate.

-

Develop the Plate: Place the TLC plate in a developing chamber containing one of the prepared eluents. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

-

Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the separated spots under a UV lamp (254 nm) and circle them.

-

Analyze: The ideal solvent system will show good separation between the spot for the desired product and any impurities. The target product should have a Retention Factor (Rf) value between 0.2 and 0.4 for optimal column chromatography performance.

Step 2: Column Preparation and Sample Loading

For optimal resolution and to prevent band broadening, dry loading of the sample is strongly recommended.[7]

-

Column Packing (Slurry Method):

-

Place a small plug of cotton or glass wool at the bottom of the chromatography column.[12] Add a thin layer of sand.

-

In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 n-Hexane:EtOAc with 0.1% Et₃N).[2][12] The amount of silica should be 50-100 times the weight of the crude sample.[12]

-

Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.[7]

-

Add another thin layer of sand on top of the silica bed to prevent disturbance.[7]

-

Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

-

-

Sample Preparation (Dry Loading):

-

Dissolve the crude 3-Bromo-4-(dimethylamino)aniline in a minimal volume of dichloromethane.

-

Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.[7]

-

Carefully remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[7]

-

Gently and evenly add this powder to the top of the packed column.

-

Step 3: Elution and Fraction Collection

A gradient elution strategy is typically most effective for separating compounds with different polarities.

-

Initial Elution: Carefully add the low-polarity mobile phase (determined from TLC) to the column.

-

Apply Pressure: If using flash chromatography, apply gentle pressure (e.g., from a nitrogen line or air pump) to achieve a steady flow rate.

-

Gradient Elution: Begin collecting fractions. Systematically and gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.[2] This will sequentially elute the compounds from the column in order of increasing polarity. Less polar impurities will elute first, followed by the target compound.

-

Monitor Fractions: Concurrently, analyze the collected fractions using TLC to track the elution of the product. Spot every few fractions on a TLC plate to determine which contain the pure compound.

Step 4: Product Isolation

-

Combine Fractions: Based on the TLC analysis, combine all fractions that contain only the pure desired product.

-

Solvent Removal: Remove the mobile phase from the pooled fractions using a rotary evaporator.

-

Final Analysis: Obtain the mass of the purified product and confirm its purity using analytical techniques such as HPLC, GC-MS, or NMR.

Summary of Recommended Parameters & Workflow

The following table summarizes the optimized conditions for the purification.

| Parameter | Recommended Conditions | Rationale & Notes |

| Stationary Phase | Silica Gel (230-400 mesh) | High surface area provides excellent resolving power for small molecules. |

| Mobile Phase | n-Hexane / Ethyl Acetate with 0.1% Triethylamine | A versatile solvent system allowing for fine-tuning of polarity. Triethylamine is crucial to prevent peak tailing of the basic aniline product.[11] |

| Elution Method | Gradient Elution | Start with low polarity (e.g., 98:2 Hex:EtOAc) and gradually increase the ethyl acetate concentration to elute compounds of increasing polarity.[2] |

| Sample Loading | Dry Loading onto Silica Gel | Provides superior resolution and sharper bands compared to liquid loading, especially for larger sample quantities.[7] |

| Monitoring | TLC with UV visualization (254 nm) | Allows for rapid identification of fractions containing the pure product.[2] |

Workflow Visualization

Caption: Workflow for the purification of 3-Bromo-4-(dimethylamino)aniline.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Poor Separation / Overlapping Bands | - Incorrect mobile phase polarity.- Column overloaded with sample. | - Re-optimize the mobile phase using TLC to achieve better spot separation.- Reduce the amount of crude material loaded onto the column. |

| Peak Tailing (Streaking) | - Acidic silica interacting with the basic amine product. | - Ensure 0.1-1% triethylamine is added to the mobile phase to neutralize the stationary phase.[11] |

| Cracked or Channeling Silica Bed | - Column packed improperly.- Column was allowed to run dry. | - Repack the column ensuring a uniform, bubble-free slurry.- Never let the solvent level drop below the top of the silica bed. |

| Product Does Not Elute | - Mobile phase is not polar enough. | - Gradually increase the polarity of the eluent (increase the percentage of ethyl acetate) until the product begins to move down the column. |

References

- Column Chromatography Protocol for 3-Bromo-N,N-diethyl-4-methylaniline. Benchchem.

- Application Notes and Protocols for the Purification of 3-Bromo-N,N-diethyl-4-methylaniline. Benchchem.

- 3-Bromo-4-(dimethylamino)aniline | CAS 860444-64-0. Benchchem.

- Column Chromatography. Organic Chemistry at CU Boulder.

- How do I purify ionizable organic amine compounds using flash column chromatography? Benchchem.

- Topic: Protocol for the Purification of 3-Chloro-4-(isopentyloxy)aniline by Column Chromatography. Benchchem.

- Column Chromatography: Principles, Procedure, and Applications. Phenomenex.

- SAFETY DATA SHEET: 3-Bromo-N,N-dimethylaniline. Thermo Fisher Scientific.

- SAFETY DATA SHEET: 4-bromo-N,N-dimethylaniline. Sigma-Aldrich.

- 3-BROMO-N,N-DIMETHYLANILINE | 16518-62-0. ChemicalBook.

- Column chromatography. University of Toronto.

- Safety Data Sheet: 4-bromo-N,N-dimethylaniline. Chemos GmbH & Co.KG.

Sources

- 1. 3-Bromo-4-(dimethylamino)aniline|CAS 860444-64-0 [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]

- 5. web.uvic.ca [web.uvic.ca]

- 6. 3-BROMO-N,N-DIMETHYLANILINE | 16518-62-0 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chemos.de [chemos.de]

- 11. biotage.com [biotage.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Application of 3-Bromo-4-(dimethylamino)aniline in the Synthesis of Advanced Organic Electronic Materials

Introduction: Unlocking the Potential of a Versatile Building Block

In the rapidly advancing field of organic electronics, the rational design and synthesis of novel materials with tailored optoelectronic properties are paramount. 3-Bromo-4-(dimethylamino)aniline emerges as a strategically important building block for the construction of high-performance organic electronic materials, particularly for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique molecular architecture, featuring a reactive bromine atom and a strongly electron-donating dimethylamino group, offers a versatile platform for creating complex conjugated systems with desirable electronic characteristics.

This comprehensive guide provides an in-depth exploration of the application of 3-Bromo-4-(dimethylamino)aniline in the synthesis of organic electronic materials. We will delve into the key synthetic methodologies, provide detailed experimental protocols, and elucidate the causal relationships between the molecular structure of the resulting materials and their electronic properties. This document is intended for researchers, scientists, and professionals in drug development and materials science who are seeking to leverage this versatile precursor in their synthetic endeavors.

The Rationale for Employing 3-Bromo-4-(dimethylamino)aniline

The utility of 3-Bromo-4-(dimethylamino)aniline stems from the distinct roles of its functional groups:

-

The Bromine Atom: This halogen serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively, which are essential for constructing the extended π-conjugated systems required for efficient charge transport.

-

The Dimethylamino Group: As a potent electron-donating group, the dimethylamino substituent significantly influences the electronic properties of the aniline ring and any larger molecule it is incorporated into. It raises the energy of the highest occupied molecular orbital (HOMO), which is a critical parameter for hole transport materials (HTMs) in OLEDs and OPVs.[1] A higher HOMO level facilitates efficient hole injection from the anode and transport to the emissive layer or the donor-acceptor interface.

-

The Primary Amino Group: The aniline amine group provides an additional site for functionalization. It can be used to introduce other molecular fragments or to polymerize the molecule, offering another dimension for tuning the final material's properties.

Key Synthetic Applications and Protocols

The primary applications of 3-Bromo-4-(dimethylamino)aniline in organic electronics synthesis revolve around its participation in palladium-catalyzed cross-coupling reactions to build larger conjugated molecules, particularly triarylamines and their derivatives, which are widely used as hole-transporting materials.[2]

Synthesis of Triarylamine-Based Hole Transport Materials via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[3] In the context of our target molecule, this reaction is employed to couple the aniline nitrogen of a diarylamine with the brominated position of 3-Bromo-4-(dimethylamino)aniline, or to couple the amino group of 3-Bromo-4-(dimethylamino)aniline with other aryl bromides. The resulting triarylamine core structure is a common motif in hole transport materials.

This protocol describes the synthesis of N-(3-bromo-4-(dimethylamino)phenyl)-N,N-diphenylamine, a key intermediate that can be further functionalized.

Reaction Scheme:

A representative Buchwald-Hartwig amination reaction.

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Eq. |

| 3-Bromo-4-(dimethylamino)aniline | 215.09 | 1.0 | 1.0 |

| Diphenylamine | 169.22 | 1.2 | 1.2 |

| Palladium(II) Acetate (Pd(OAc)2) | 224.5 | 0.02 | 0.02 |

| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 476.66 | 0.04 | 0.04 |

| Sodium tert-butoxide (NaOtBu) | 96.1 | 1.4 | 1.4 |

| Anhydrous Toluene | - | 10 mL | - |

Procedure:

-